![molecular formula C5H6LiNO4S B2644956 Lithium;2,2-dioxo-2lambda6-thia-1-azabicyclo[2.1.1]hexane-4-carboxylate CAS No. 2344679-85-0](/img/structure/B2644956.png)
Lithium;2,2-dioxo-2lambda6-thia-1-azabicyclo[2.1.1]hexane-4-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Lithium;2,2-dioxo-2lambda6-thia-1-azabicyclo[2.1.1]hexane-4-carboxylate: is a complex organic compound with a unique bicyclic structure It is characterized by the presence of a lithium ion and a bicyclic ring system that includes sulfur and nitrogen atoms
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Lithium;2,2-dioxo-2lambda6-thia-1-azabicyclo[2.1.1]hexane-4-carboxylate typically involves the following steps:
-
Formation of the Bicyclic Ring System: : The initial step involves the construction of the bicyclic ring system. This can be achieved through a cyclization reaction where a suitable precursor containing sulfur and nitrogen atoms is subjected to specific reaction conditions, such as heating or the use of a catalyst.
-
Introduction of the Carboxylate Group: : The carboxylate group is introduced through a carboxylation reaction. This step often requires the use of carbon dioxide or a carbonyl compound in the presence of a base.
-
Lithiation: : The final step involves the introduction of the lithium ion. This can be accomplished through a lithiation reaction, where the compound is treated with a lithium reagent, such as lithium hydroxide or lithium carbonate.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The key steps include:
Raw Material Preparation: Ensuring the purity and availability of the starting materials.
Reaction Optimization: Fine-tuning reaction conditions to maximize yield and minimize by-products.
Purification: Using techniques such as crystallization, filtration, and chromatography to purify the final product.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the nitrogen or sulfur atoms, potentially leading to the formation of amines or thiols.
Substitution: The compound can participate in substitution reactions, where functional groups on the bicyclic ring are replaced by other groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, thiols.
Substitution: Halogenated or alkylated derivatives.
科学研究应用
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, the compound may be used to study the effects of lithium on biological systems, particularly in the context of its interaction with sulfur and nitrogen-containing biomolecules.
Medicine
The compound has potential applications in medicine, particularly in the development of new pharmaceuticals. Its lithium content may be of interest in the treatment of mood disorders, while its bicyclic structure could be explored for drug design.
Industry
In industry, the compound could be used in the development of new materials, such as polymers or catalysts, due to its unique chemical properties.
作用机制
The mechanism by which Lithium;2,2-dioxo-2lambda6-thia-1-azabicyclo[2.1.1]hexane-4-carboxylate exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The lithium ion can modulate the activity of these targets, while the bicyclic structure may facilitate binding to specific sites.
相似化合物的比较
Similar Compounds
Lithium carbonate: Commonly used in the treatment of bipolar disorder.
Lithium citrate: Another lithium salt used in medicine.
2-Thia-1-azabicyclo[2.1.1]hexane derivatives: Compounds with similar bicyclic structures but different functional groups.
Uniqueness
Lithium;2,2-dioxo-2lambda6-thia-1-azabicyclo[211]hexane-4-carboxylate is unique due to its combination of a lithium ion with a bicyclic ring system containing sulfur and nitrogen
属性
IUPAC Name |
lithium;2,2-dioxo-2λ6-thia-1-azabicyclo[2.1.1]hexane-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7NO4S.Li/c7-4(8)5-1-6(2-5)11(9,10)3-5;/h1-3H2,(H,7,8);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWNUEYFXJBMLKV-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].C1C2(CN1S(=O)(=O)C2)C(=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6LiNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2344679-85-0 |
Source


|
| Record name | lithium 2-thia-1-azabicyclo[2.1.1]hexane-4-carboxylate 2,2-dioxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
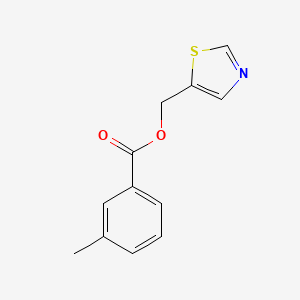
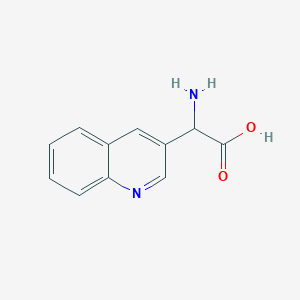
![4-[4-(Dimethylamino)anilino]-2-(3-methoxypropylamino)-4-oxobutanoic acid](/img/structure/B2644875.png)
![N-{[4-(2-methoxyphenyl)-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-3-yl]methyl}-3-methylbenzamide](/img/structure/B2644876.png)
![6-(4-chlorophenyl)-N-(2-methoxyethyl)-4-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide](/img/structure/B2644879.png)
![N-[5-cyano-2-(phenylsulfanyl)phenyl]-4-methylbenzenecarboxamide](/img/structure/B2644882.png)
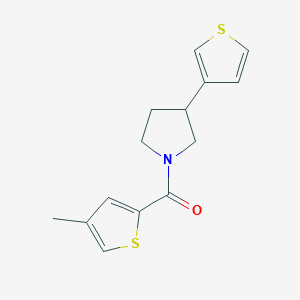
![2-{[1,1'-biphenyl]-4-amido}thiophene-3-carboxamide](/img/structure/B2644884.png)
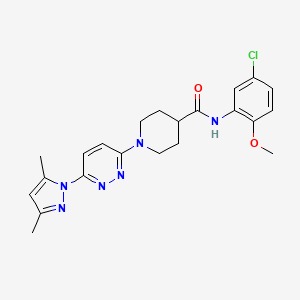
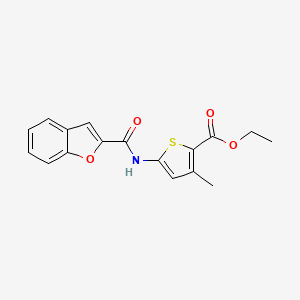

![N-(4-{[4-METHYL-6-(PYRROLIDIN-1-YL)PYRIMIDIN-2-YL]AMINO}PHENYL)-2-PHENYLBUTANAMIDE](/img/structure/B2644894.png)
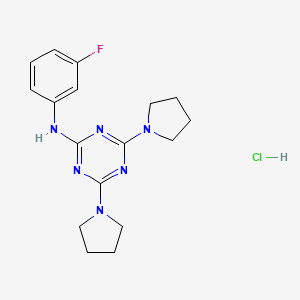
![8-(3-methoxyphenyl)-1-methyl-3-nonyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2644896.png)
